N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide
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Overview
Description
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a furan ring, a benzothiophene moiety, and a pyrazine carboxamide group. Its molecular formula is C18H18N4O3S, and it has a molecular weight of approximately 370.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the furan-2-ylmethyl carbamoyl intermediate: This step involves the reaction of furan-2-carbaldehyde with an amine to form the furan-2-ylmethyl carbamoyl group.
Cyclization to form the benzothiophene ring: The intermediate is then subjected to cyclization reactions to form the benzothiophene ring.
Coupling with pyrazine-2-carboxylic acid: The final step involves coupling the benzothiophene intermediate with pyrazine-2-carboxylic acid under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted synthesis to enhance reaction rates and yields. Effective coupling reagents such as DMT/NMM/TsO− or EDC are often employed to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The benzothiophene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as furan-2,5-dicarboxylic acid derivatives, tetrahydrofuran derivatives, and substituted benzothiophene compounds .
Scientific Research Applications
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-(2-Furan-2-yl-1-((furan-2-ylmethyl)-carbamoyl)-vinyl)-benzamide: This compound has a similar furan and carbamoyl structure but differs in the benzamide moiety.
1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea: This compound shares the furan-2-ylmethyl group but has a different urea moiety.
Uniqueness
N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrazine-2-carboxamide is unique due to its combination of a furan ring, benzothiophene moiety, and pyrazine carboxamide group. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C19H18N4O3S |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[3-(furan-2-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H18N4O3S/c24-17(14-11-20-7-8-21-14)23-19-16(13-5-1-2-6-15(13)27-19)18(25)22-10-12-4-3-9-26-12/h3-4,7-9,11H,1-2,5-6,10H2,(H,22,25)(H,23,24) |
InChI Key |
DVOAEWZCWJMGSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NC=CN=C3)C(=O)NCC4=CC=CO4 |
Origin of Product |
United States |
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